molecular formula C14H22N2O4 B2420588 Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate CAS No. 2361862-60-2

Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate

Cat. No. B2420588
CAS RN: 2361862-60-2
M. Wt: 282.34
InChI Key: AXZNHOHLFXJJNV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. In

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which in turn leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. In cancer cells, this compound induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to both cancerous and non-cancerous cells, which limits its potential use in certain applications.

Future Directions

There are several future directions for the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate. One potential direction is the development of new cancer treatments that utilize this compound's ability to induce apoptosis in cancer cells. Another potential direction is the study of this compound's effects on other neurological disorders, such as Huntington's disease. Additionally, further research is needed to investigate the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, this compound has the potential to be a valuable tool in the development of new treatments for cancer and other neurological disorders.

Synthesis Methods

Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is synthesized through a specific method that involves the reaction of 1-prop-2-enoylpiperidine-4-carboxylic acid with isopropyl chloroacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-4-12(17)16-7-5-11(6-8-16)14(19)15-9-13(18)20-10(2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZNHOHLFXJJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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